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Compound of Interest

Compound Name: Tri-(PEG1-C2-acid)

Cat. No.: B1399082 Get Quote

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. A critical component of a PROTAC is the

linker, which connects the target protein ligand (warhead) to the E3 ligase ligand. The nature of

the linker, including its length, flexibility, and solubility, significantly influences the efficacy of the

PROTAC.

The Tri-(PEG1-C2-acid) described in this protocol is a novel, branched linker designed to

optimize PROTAC properties. Its tripodal structure provides a unique three-dimensional

orientation for the connected ligands, potentially enhancing the formation of a stable ternary

complex between the target protein, the PROTAC, and the E3 ligase. The incorporation of

three short polyethylene glycol (PEG) units is intended to improve the aqueous solubility and

cell permeability of the final PROTAC molecule, common challenges in PROTAC development.

The terminal carboxylic acid groups provide versatile handles for conjugation to the ligands

using standard amide coupling chemistry.

Key Features & Advantages:

Improved Solubility: The hydrophilic PEG chains can mitigate the poor solubility often

associated with complex, high-molecular-weight PROTAC molecules.
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Unique 3D-Scaffold: The tripodal nature of the linker provides a rigid, defined exit vector for

the ligands, which can be advantageous for optimizing ternary complex formation.

Versatile Conjugation Chemistry: The three terminal carboxylic acid groups offer multiple

attachment points, although typically one is used for the E3 ligase ligand and another for the

target protein ligand. The third can be capped or used for attaching other moieties, such as

imaging tags.

Enhanced Permeability: The PEG motifs can help to improve the physicochemical properties

of the PROTAC, potentially leading to better cell permeability and pharmacokinetic profiles.

Experimental Protocols
This section details the multi-step synthesis of the Tri-(PEG1-C2-acid) linker and its

subsequent use in a representative PROTAC synthesis.

Protocol 1: Synthesis of Tri-(PEG1-C2-acid) Linker
The synthesis is a three-step process starting from commercially available reagents. It involves

the synthesis of a protected building block, coupling to a central core, and final deprotection.

Step 1: Synthesis of 2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid

This step is not detailed here, as this building block is commercially available from multiple

suppliers. It is recommended to purchase this reagent to simplify the workflow.

Step 2: Synthesis of the Protected Tri-Ester Intermediate

This step involves the amide coupling of the central core, tris(2-aminoethyl)amine, with three

equivalents of the protected acid building block.

To a solution of tris(2-aminoethyl)amine (1.0 eq) in dry dimethylformamide (DMF), add

diisopropylethylamine (DIPEA) (6.0 eq).

In a separate flask, dissolve 2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid (3.3 eq)

in dry DMF.
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Add HATU (3.3 eq) to the acid solution and stir for 15 minutes at room temperature to pre-

activate the acid.

Add the activated acid solution dropwise to the solution of tris(2-aminoethyl)amine.

Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

Monitor the reaction by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

sodium bicarbonate solution (3x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the protected

tri-ester intermediate.

Step 3: Synthesis of Tri-(PEG1-C2-acid) (Final Linker)

This final step involves the deprotection of the tert-butyl esters to reveal the carboxylic acid

groups.

Dissolve the protected tri-ester intermediate (1.0 eq) in a 1:1 mixture of dichloromethane

(DCM) and trifluoroacetic acid (TFA).

Stir the reaction mixture at room temperature for 4 hours.

Monitor the reaction by LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

DCM and TFA.

Co-evaporate with toluene (3x) to remove residual TFA.

The resulting crude product, Tri-(PEG1-C2-acid), is often used in the next step without

further purification. If necessary, purification can be achieved by reverse-phase HPLC.
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Protocol 2: Synthesis of a Representative PROTAC
This protocol describes the sequential amide coupling of the Tri-(PEG1-C2-acid) linker to an

E3 ligase ligand (e.g., a derivative of pomalidomide with an amine handle) and a target protein

ligand (e.g., a kinase inhibitor with an amine handle).

Step 2a: Coupling of E3 Ligase Ligand to Linker:

Dissolve the Tri-(PEG1-C2-acid) linker (1.0 eq) in dry DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

Add the amine-functionalized E3 ligase ligand (0.9 eq) to the reaction mixture. Using

slightly less than one equivalent of the first ligand helps to minimize the formation of di-

substituted product.

Stir at room temperature for 6 hours.

Monitor the reaction by LC-MS to confirm the formation of the mono-substituted

intermediate.

Purify the mono-substituted product by reverse-phase HPLC.

Step 2b: Coupling of Target Protein Ligand:

Dissolve the purified mono-substituted intermediate from the previous step (1.0 eq) in dry

DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

Add the amine-functionalized target protein ligand (1.0 eq).

Stir at room temperature for 16 hours.

Monitor the reaction by LC-MS.

Upon completion, purify the final PROTAC molecule by reverse-phase HPLC to yield the

desired product.
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Data Presentation
Table 1: Reagents for Synthesis of Protected Tri-Ester Intermediate (Protocol 1, Step 2)

Reagent
MW (
g/mol )

Molarity
(M)

Amount
(mmol)

Mass
(mg)

Volume
(mL)

Equivalen
ts

Tris(2-

aminoethyl

)amine

146.23 - 0.5 73.1 - 1.0

2-(2-((tert-

butoxycarb

onyl)metho

xy)ethoxy)

acetic acid

248.27 - 1.65 409.6 - 3.3

HATU 380.23 - 1.65 627.4 - 3.3

DIPEA 129.24 - 3.0 387.7 0.52 6.0

DMF - - - - 10 -

Table 2: Expected Yield for Tri-(PEG1-C2-acid) Synthesis

Step Product
Theoretical
Yield (mg)

Actual Yield
(mg)

Yield (%) Purity (%)

2: Amide

Coupling

Protected Tri-

Ester

Intermediate

425.8 319.4 75 >95 (NMR)

3:

Deprotection

Tri-(PEG1-

C2-acid)
315.2 290.0 92 >90 (LC-MS)
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Step 1: Building Block Step 2: Amide Coupling

Step 3: Deprotection

2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid (Commercially Available)

Amide Coupling HATU, DIPEA, DMF 16h, RT

Tris(2-aminoethyl)amine

Protected Tri-Ester Intermediate

Acid Deprotection TFA/DCM 4h, RT

Tri-(PEG1-C2-acid)

Final Linker
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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